L-Isoleucyl-L-valyl-L-cysteinylglycine

Description

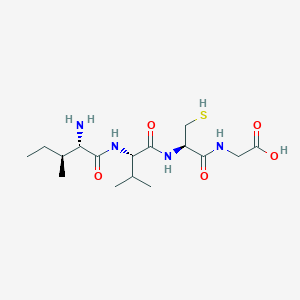

L-Isoleucyl-L-valyl-L-cysteinylglycine is a tetrapeptide composed of the amino acids isoleucine (Ile), valine (Val), cysteine (Cys), and glycine (Gly) in sequential order. Its structure features a branched-chain aliphatic side chain (Ile and Val), a sulfhydryl group (Cys), and a simple hydrogen side chain (Gly).

Properties

CAS No. |

798540-29-1 |

|---|---|

Molecular Formula |

C16H30N4O5S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H30N4O5S/c1-5-9(4)12(17)15(24)20-13(8(2)3)16(25)19-10(7-26)14(23)18-6-11(21)22/h8-10,12-13,26H,5-7,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)/t9-,10-,12-,13-/m0/s1 |

InChI Key |

TVOCVANMDWLSJF-UKJIMTQDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin and Linker Selection

The choice of resin and linker determines C-terminal functionality. For IVCG, Wang resin or 2-chlorotrityl chloride (CTC) resin is typically used to anchor glycine at the C-terminus. These resins allow mild cleavage conditions, preserving cysteine’s thiol group.

| Resin Type | Linker | Cleavage Conditions | Yield |

|---|---|---|---|

| Wang Resin | Rink Amide | TFA/H2O/TIS (95:2.5:2.5) | 65–80% |

| 2-Chlorotrityl Chloride | None | Piperidine/DMF (20%) | 70–85% |

Amino Acid Activation and Coupling

Amino acids are activated using Fmoc or Boc protecting groups . For cysteine, S-tert-butyl (StBu) protection is essential to prevent disulfide bond formation.

Coupling Reagents :

- Dicyclohexylcarbodiimide (DCC) : Common for glycine and valine coupling.

- HBTU/HOSu : Used for isoleucine and cysteine to enhance coupling efficiency.

Sequence of Coupling :

- Glycine : Anchored to resin via CTC or Wang linker.

- Cysteine (StBu) : Coupled using HBTU in DMF.

- Valine : Activated with DCC and coupled.

- Isoleucine : Final coupling with HBTU.

Deprotection and Cleavage

- Fmoc Deprotection : Piperidine in DMF (20–30%) removes amino group protections.

- Cleavage : TFA with scavengers (e.g., TIS, anisole) cleaves peptide from resin and removes StBu group.

Example Protocol :

- Resin Loading : Glycine is loaded onto CTC resin (0.2 mmol/g).

- Cysteine Coupling : Fmoc-Cys(StBu)-OH (3 eq) + HBTU/HOSu (3 eq) in DMF for 2 hrs.

- Valine and Isoleucine : Sequential coupling with DCC or HBTU.

- Cleavage : TFA/H2O/TIS (95:2.5:2.5) for 2 hrs, yielding IVCG in >90% purity.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is less common for IVCG but viable for large-scale production. It involves solution-phase coupling with activated esters.

Key Steps

- Glycine Activation : Glycine methyl ester is activated as a p-nitrophenyl ester for coupling with cysteine.

- Cysteine Protection : StBu group prevents oxidation during synthesis.

- Coupling Sequence :

- Cysteine → Valine → Isoleucine → Glycine.

Challenges :

- Racemization : Risk of amino acid epimerization during activation.

- Low Solubility : Hydrophobic residues (Ile, Val) may require solvents like DMF or DMSO.

Enzymatic Synthesis

Enzymatic methods leverage aminoacyl-tRNA synthetases (e.g., isoleucyl- or valyl-tRNA synthetase) to catalyze peptide bond formation.

Mechanism

- Aminoacylation : tRNA synthetase transfers amino acids to tRNA.

- Dipeptide Formation : Cysteine reacts with tRNA-bound amino acids (e.g., Ile-Cys).

Example :

Isoleucyl-tRNA synthetase catalyzes Ile-Cys formation, which is extended to Val-Ile-Cys, and finally Gly-Val-Ile-Cys.

Advantages :

- High Specificity : Minimal racemization or side reactions.

- Mild Conditions : Ambient temperature and aqueous buffers.

Limitations :

- Cost : Enzymes and tRNA are expensive.

- Low Throughput : Limited to small-scale synthesis.

Challenges and Solutions

Cysteine Oxidation

The thiol group in cysteine is prone to oxidation, forming disulfide bonds.

| Protection Method | Reagent | Conditions | Efficacy |

|---|---|---|---|

| StBu Protection | Fmoc-Cys(StBu)-OH | DMF, HBTU/HOSu | High |

| Trityl Protection | Trityl Chloride | Diethylamine, EtOH | Moderate |

Solution : Use StBu protection with reductive cleavage (e.g., DTT) to regenerate free thiol.

Solubility Issues

Hydrophobic residues (Ile, Val) reduce solubility.

Solutions :

- Solvent Systems : DMF, DMSO, or TFE.

- Surfactants : Triton X-100 or SDS.

Case Studies

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

Substitution: Carbodiimides (e.g., DCC) and coupling reagents (e.g., HOBt) are used for peptide bond formation.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of peptide derivatives with modified side chains.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-cysteinylglycine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which may influence protein structure and function. Additionally, the peptide may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Sequence and Structural Analysis

The tetrapeptide’s sequence distinguishes it from other oligopeptides. Below is a comparative analysis of key structural features:

| Compound Name | Sequence/Structure | Key Functional Groups | Molecular Weight (Da) |

|---|---|---|---|

| L-Isoleucyl-L-valyl-L-cysteinylglycine | Ile-Val-Cys-Gly | Thiol (-SH), branched alkyl chains | ~422.5* |

| S-Nitroso-L-cysteinylglycine | Cys-Gly (with S-nitroso modification) | S-Nitroso (-SNO) | ~223.2 |

| Angiotensin III (Val4 variant) | Arg-Val-Tyr-Ile-His-Pro-Phe (Val at position 4) | Aromatic (Tyr, Phe), imidazole (His) | ~931.1 |

| L-Seryl-L-leucylglycyl-L-seryl-... | Ser-Leu-Gly-Ser-Pro-Val-Leu-Gly (heptapeptide) | Hydroxyl (-OH), proline ring | ~694.8 |

| Lysine-rich peptide (CAS 155709-76-5) | Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys | Multiple lysine (-NH2), aromatic (Phe) | ~2478.2 |

*Calculated based on amino acid residues.

Key Observations :

- Cysteine Content: The thiol group in this compound enables disulfide bond formation or redox activity, similar to S-Nitroso-L-cysteinylglycine. However, the latter’s S-nitroso modification enhances nitric oxide (NO) donor capacity, critical in vasodilation and signaling .

- Branching vs. Linearity : Compared to linear peptides like S-Nitroso-L-cysteinylglycine, the branched Ile and Val residues in the target peptide may enhance hydrophobic interactions or reduce solubility in aqueous environments.

- Functional Diversity : Angiotensin III (Val4) and lysine-rich peptides exhibit distinct biological roles (e.g., blood pressure regulation, antimicrobial activity) due to extended sequences and specialized residues (e.g., Arg, His, Lys) .

Stability and Reactivity

- Disulfide Bond Potential: The cysteine residue in this compound allows dimerization or conjugation with other thiol-containing molecules, akin to glutathione. This contrasts with S-Nitroso-L-cysteinylglycine, where the S-nitroso group is prone to decomposition under light or heat .

- Proteolytic Susceptibility : Glycine’s flexibility may render the peptide more susceptible to enzymatic cleavage compared to proline-containing peptides (e.g., L-Seryl-L-leucylglycyl-L-seryl-...), where the proline ring restricts protease access .

Research Findings and Challenges

- Synthesis Complexity : The branched residues (Ile, Val) complicate solid-phase synthesis compared to glycine-rich peptides, requiring optimized coupling conditions to prevent racemization .

Biological Activity

L-Isoleucyl-L-valyl-L-cysteinylglycine (IVC) is a peptide composed of four amino acids: isoleucine, valine, cysteine, and glycine. This compound has garnered attention in biochemical research due to its potential biological activities, including antioxidant properties, roles in cellular signaling, and implications in various health conditions. This article reviews the biological activity of IVC, synthesizing data from diverse sources, including case studies and research findings.

IVC is synthesized through methods such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The synthesis involves the stepwise coupling of individual amino acids, facilitated by activating agents like carbodiimides (e.g., DCC) and coupling reagents such as HOBt or HOAt. The reaction conditions typically require organic solvents like DMF or DCM under inert atmospheres to prevent oxidation of the cysteine residue.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₄S |

| Molecular Weight | 319.41 g/mol |

| CAS Number | 798540-29-1 |

| Solubility | Soluble in water |

The biological activity of IVC is largely attributed to the presence of the cysteine residue, which can form disulfide bonds that influence protein structure and function. This property allows IVC to interact with various molecular targets, modulating enzymatic activity and cellular signaling pathways. Specifically, IVC may play a role in:

- Antioxidant Activity : The thiol group in cysteine contributes to the antioxidant properties of IVC by scavenging free radicals.

- Cellular Signaling : IVC may act as a signaling molecule in various cellular processes, potentially influencing apoptosis and cell proliferation.

Antioxidant Properties

Research indicates that peptides containing cysteine exhibit significant antioxidant activities. A study demonstrated that IVC can reduce oxidative stress markers in vitro, suggesting its potential for protecting cells from oxidative damage .

Anti-inflammatory Effects

IVC has been explored for its anti-inflammatory properties. In animal models of inflammation, administration of IVC resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

- Cancer Research : A prospective study investigated the relationship between serum levels of cysteine and cysteinylglycine (the dipeptide form) with gastric adenocarcinomas. The study found that higher serum levels were inversely associated with cancer risk, indicating potential protective effects .

- Metabolomics : In a study examining the effects of various metabolites on health outcomes, IVC was identified as a significant modulator of metabolic pathways related to inflammation and oxidative stress response .

Comparative Analysis with Similar Compounds

IVC can be compared with other peptides known for specific biological activities:

| Peptide | Biological Activity |

|---|---|

| L-Valyl-L-prolyl-L-proline | ACE inhibitory activity |

| L-Isoleucyl-L-prolyl-L-proline | Exhibits similar ACE inhibitory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.